2,5-Dihydroxyxanthone

Overview

Description

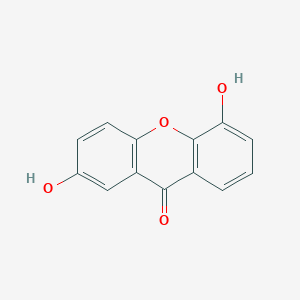

2,5-Dihydroxyxanthone is a chemical compound with the formula C13H8O4 and a molecular weight of 228.20 . It is a type of xanthone, a class of compounds that are secondary metabolites found in various families and genera of plants, fungi, lichens, and bacteria .

Synthesis Analysis

Xanthones can be synthesized from 2,6-dihydroxybenzoic acid as the starting material . Various synthetic strategies towards xanthone derivatives have been developed, including the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling .Molecular Structure Analysis

The main structure of xanthones is 9H-xanthen-9-one with a dibenzo-γ-pyrone scaffold . The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity .Chemical Reactions Analysis

The chemical reactions of xanthones are diverse and can lead to a variety of derivatives with different properties . For example, after glycosylation, xanthones may have improved characteristics such as solubility and pharmacological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dihydroxyxanthone are not classified under GHS classification . It is not classified under physical hazards, health hazards, or environmental hazards .Scientific Research Applications

Antibacterial and Anticancer Properties

2,5-Dihydroxyxanthone and related xanthones have shown promise in antibacterial and anticancer research. Xanthones from Garcinia succifolia exhibited antibacterial activity against Gram-positive bacteria and also inhibited the epidermal growth factor receptor (EGFR) tyrosine kinase, which is significant in cancer research (Duangsrisai et al., 2014). Furthermore, dihydroxyxanthone derivatives have been found to inhibit the proliferation and metastasis of hepatocellular carcinoma cells, indicating potential therapeutic applications in cancer treatment (Sun et al., 2019).

Neuropharmacological Potential

Research suggests that dihydroxyxanthones may have neuropharmacological applications. For instance, 1,3,7-trihydroxyxanthone, derived from Polygalae Radix, stimulates the expression of neurotrophic factors in rat astrocyte primary cultures. This suggests potential benefits in the treatment of psychiatric disorders (Yang et al., 2018).

Antimalarial Activity

2,7-Dihydroxyxanthone, a compound closely related to 2,5-dihydroxyxanthone, has shown antimalarial activities. This indicates the potential of xanthones in the development of new antimalarial drugs (Amanatie et al., 2018).

Dermatological Applications

Xanthones, including dihydroxyxanthones, have been evaluated for their potential in dermatology, especially in preventing skin photoaging. Their antioxidant properties make them attractive for cosmetic applications to protect the skin against UV damage (Resende et al., 2020).

Monoamine Oxidase Inhibitors

Dihydroxyxanthones have also been studied for their activity as monoamine oxidase inhibitors, which are relevant for the treatment of certain psychiatric disorders (Thull et al., 1993).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,5-dihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-4-5-11-9(6-7)12(16)8-2-1-3-10(15)13(8)17-11/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSIVSWCSPREMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC3=C(C2=O)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188551 | |

| Record name | 2,5-Dihydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dihydroxyxanthone | |

CAS RN |

35040-32-5 | |

| Record name | 2,5-Dihydroxyxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035040325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

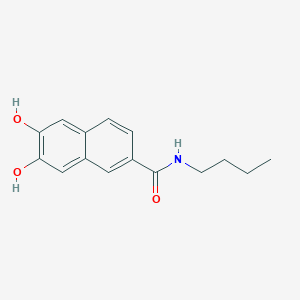

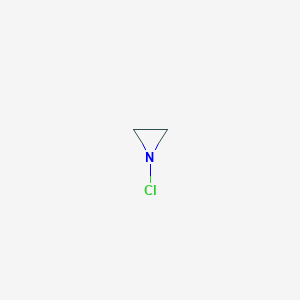

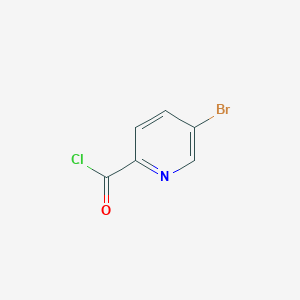

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

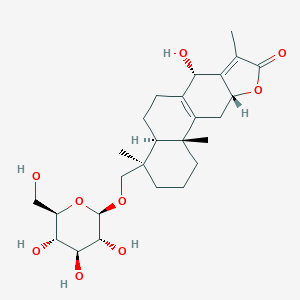

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile](/img/structure/B162105.png)

![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)

![3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162129.png)